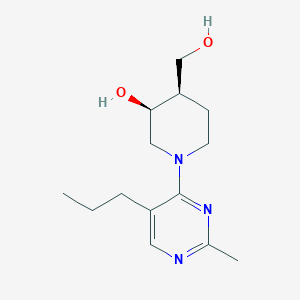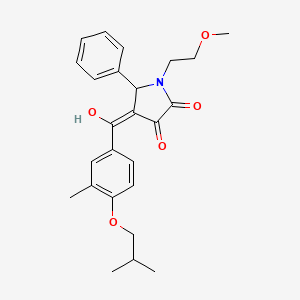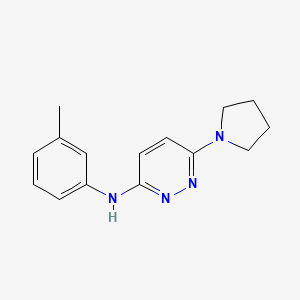
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol, also known as HPP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway. This compound has been shown to inhibit the activity of mTOR, a key regulator of cell growth and proliferation, leading to the inhibition of tumor growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, this compound has also been shown to have several biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are associated with a variety of diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential role in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol is its high purity and yield, which makes it a reliable compound for use in lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Its high purity and yield make it a reliable compound for use in lab experiments, although its limited solubility is a potential limitation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol involves a multi-step process that begins with the reaction of 2-methyl-5-propyl-4-pyrimidinol with a piperidine derivative. The resulting intermediate is then subjected to a series of reactions, including acylation and reduction, to yield the final product. The synthesis method has been optimized to achieve high yields and purity, making this compound a viable candidate for further research.
Scientific Research Applications
(3S*,4R*)-4-(hydroxymethyl)-1-(2-methyl-5-propyl-4-pyrimidinyl)-3-piperidinol has shown promising results in preclinical studies for a variety of therapeutic applications, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Properties
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-4-11-7-15-10(2)16-14(11)17-6-5-12(9-18)13(19)8-17/h7,12-13,18-19H,3-6,8-9H2,1-2H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJOMRXDBCBMDY-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCC(C(C2)O)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(N=C1N2CC[C@@H]([C@@H](C2)O)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5490218.png)
![N-cyclopropyl-7-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5490221.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5490225.png)
![7-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5490233.png)


![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5490243.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5490245.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyethyl)-4-piperidinecarboxamide](/img/structure/B5490255.png)
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5490270.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)

![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)
